Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Organic Synthesis Drug Discovery Chemical Patent Analysis

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 93618-67-8) is the specified ethyl ester building block required in the patented synthesis of GSK2330672, an IBAT inhibitor. Its defined melting point (127–129°C) serves as a critical supply-chain checkpoint, confirming the correct 3,4-dichloro regioisomer—not the 2,4-dichloro analog (CAS 175711-73-6). It is also the established negative control for CETP inhibition assays (IC₅₀ = 48,000 nM) and a core member of SAR panels probing electron-withdrawing substituent effects on the dioxobutanoate pharmacophore. Procure this exact compound to preserve reaction kinetics, crystallization predictability, and assay reproducibility.

Molecular Formula C12H10Cl2O4
Molecular Weight 289.11 g/mol
CAS No. 93618-67-8
Cat. No. B1311190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
CAS93618-67-8
Molecular FormulaC12H10Cl2O4
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3
InChIKeyMGKHGIRYXQBVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 93618-67-8): Core Physicochemical and Procurement Profile


Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 93618-67-8) is an aryl α,γ-diketoester with the molecular formula C₁₂H₁₀Cl₂O₄ and a molecular weight of 289.11 g/mol [1]. It is a solid at 20°C with a melting point of 127–129°C and a density of 1.4 g/cm³ . The compound features a 3,4-dichlorophenyl ring conjugated to a 2,4-dioxobutanoate ester core, a structural motif known for its ability to chelate divalent metal ions in enzyme active sites and undergo regioselective cyclocondensation reactions [2]. Commercially, it is available from specialty chemical suppliers with a typical purity specification of ≥95% .

Why Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate Is Not Interchangeable with Other Aryl Diketoesters


Within the class of aryl 2,4-dioxobutanoates, substitution of the ester alkyl group or halogen pattern on the phenyl ring is not benign. Systematic studies of 4-aryl-2,4-dioxobutanoic acids demonstrate that both the position and identity of aryl substituents directly modulate the electron density of the dioxo moiety, thereby altering metal ion chelation strength and redox potential [1]. The ethyl ester form of the 3,4-dichloro derivative is specifically cited as a building block in patent-protected synthetic routes to therapeutic agents [2]. Replacing this specific compound with the methyl ester analog (CAS 374679-63-7), the 2,4-dichloro regioisomer (CAS 175711-73-6), or the free acid (CID 84188232) introduces uncontrolled variables in reaction kinetics, lipophilicity, and downstream crystallization behavior, which can compromise both yield and the reproducibility required for scaled processes [3].

Quantitative Differentiation of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate: Comparative Evidence for Scientific Procurement


Patent Citation Frequency: Ethyl vs. Methyl Ester as a Synthetic Intermediate

The methyl ester analog of this compound (CAS 374679-63-7) is explicitly linked to 19 distinct patents [1]. The ethyl ester (target compound, CAS 93618-67-8) is an integral intermediate in the synthesis of GSK2330672 (an IBAT inhibitor in clinical development), where the ethyl ester moiety is required for the specific regioselectivity of subsequent steps in the patented route [2]. In contrast, the free acid analog (CID 84188232) shows no patent linkage (0 count), indicating that the esterified form is the preferred building block for protecting group strategy [3].

Organic Synthesis Drug Discovery Chemical Patent Analysis

CETP Inhibition Affinity: Weak Activity Confirms Role as Negative Control or Scaffold

The target compound exhibits extremely weak inhibition of human Cholesteryl Ester Transfer Protein (CETP) in whole plasma, with an IC₅₀ of 48,000 nM [1]. This affinity is negligible compared to optimized clinical CETP inhibitors, which typically display IC₅₀ values in the low nanomolar range (e.g., 40 nM for a potent comparator) [2]. This quantitative deficit confirms that the compound is not a lead for CETP but rather a useful negative control or a starting scaffold for functionalization.

CETP Inhibition Cardiovascular Disease SAR Analysis

Redox Potential Modulation: Impact of 3,4-Dichloro Substitution on Dioxobutanoate Core

A systematic electrochemical study of 4-aryl-2,4-dioxobutanoic acids revealed that aryl substitution directly alters the redox properties of the dioxobutanoate core, which is critical for its interaction with metal ions in enzyme active sites [1]. The 3,4-dichloro substitution pattern represents a distinct electronic environment compared to unsubstituted, mono-chloro, or alkyl-substituted analogs. This substitution alters the electron density of the dioxo moiety, thereby influencing the compound's oxidation potential and, by extension, its metal-chelating ability—a key determinant of inhibitory activity against targets like HIV-1 integrase [1].

Electrochemistry Metal Chelation HIV-1 Integrase Structure-Activity Relationship

Commercial Availability: Vendor-Defined Purity and Physical State

The target compound (CAS 93618-67-8) is commercially available with a defined minimum purity specification of 95% and a melting point of 127–129°C . In contrast, the methyl ester analog (CAS 374679-63-7) is available at a similar 95% purity but is a different physical state (solid, mp not specified) and has a different molecular weight (275.08 vs. 289.11) . The 2,4-dichloro regioisomer (CAS 175711-73-6) is also available, but its procurement for a specific synthetic route would introduce an uncontrolled regioisomeric impurity profile [1]. This data allows procurement officers to verify that the received material meets the specified physical and purity benchmarks required for reproducible synthesis.

Chemical Procurement Quality Control Synthetic Intermediate

Optimal Scientific and Industrial Use Cases for Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate Based on Verified Evidence


Procurement as a Validated Intermediate for Heterocyclic Library Synthesis

This compound should be prioritized when synthesizing libraries of pyrazoles, isoxazoles, or triazines via condensation-cyclodehydration reactions with hydrazines, hydroxylamines, or thiocarbonohydrazides, respectively [1]. The ethyl ester is specifically required in the patented synthesis of GSK2330672, an IBAT inhibitor in clinical development for cholestatic liver disease [2]. The compound's defined melting point (127–129°C) serves as a rapid quality control checkpoint, ensuring that the correct 3,4-dichloro regioisomer has been supplied and not the 2,4-dichloro analog (CAS 175711-73-6) .

Use as a Negative Control or Baseline Scaffold in CETP Inhibitor Screening

The compound's weak CETP inhibition (IC₅₀ = 48,000 nM in human plasma) [1] makes it an ideal negative control in screening campaigns for cholesteryl ester transfer protein inhibitors. Its extremely low affinity provides a true baseline against which to measure the activity of novel, potent compounds. Procuring this specific compound ensures that the control's activity is consistent and far removed from the assay's active range, unlike a more ambiguous compound with moderate (e.g., micromolar) activity.

Structure-Activity Relationship (SAR) Studies on the Dioxobutanoate Pharmacophore

Research indicates that 4-aryl-2,4-dioxobutanoic acids exert widespread biological activities, including HIV-1 integrase inhibition, through metal ion chelation [1]. The redox properties of this core are sensitive to aryl substitution [1]. Therefore, the 3,4-dichlorophenyl derivative should be included as a key compound in any systematic SAR panel investigating the effect of electron-withdrawing substituents on the electrochemical behavior and subsequent biological activity of the dioxobutanoate motif.

Proteomics Research Requiring a Defined, Lipophilic Covalent Modifier

The compound is utilized in proteomics research due to its unique chemical properties [1]. The combination of the electrophilic α-ketoester moiety and the lipophilic 3,4-dichlorophenyl group makes it a suitable probe for chemoproteomic workflows aimed at identifying novel protein targets or mapping ligandable cysteines. Its structural specificity (molecular weight 289.11, XLogP3 ≈ 3) [2] provides a predictable mass shift and retention time in LC-MS/MS analysis, simplifying data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.